molecular formula C13H14N2O3 B8421642 1-benzyl-5,5-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

1-benzyl-5,5-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B8421642
M. Wt: 246.26 g/mol
InChI Key: KUYCKVCYGLEDBC-UHFFFAOYSA-N
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Patent
US05859014

Procedure details

A mixture of-sodium methoxide (0.343 g, 14.9 mmol), benzylurea (1.6 g, 10.6 mmol), diethyl dimethylmalonate (1.9 g, 10 mmol) and methanol (15 mL) was heated 6 hours at reflux. The reaction mixture was concentrated and the residue was stirred with water (30 mL) at 5° C. and then hydrochloric acid was added. The solids were collected, washed with water and dried to give 1-benzyl-5,5-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, m.p 136°-137° C.
Name
sodium methoxide
Quantity
0.343 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH2:4]([NH:11][C:12]([NH2:14])=[O:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:15][C:16]([CH3:27])([C:22](OCC)=[O:23])[C:17](OCC)=[O:18]>CO>[CH2:4]([N:11]1[C:17](=[O:18])[C:16]([CH3:27])([CH3:15])[C:22](=[O:23])[NH:14][C:12]1=[O:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0.343 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)N
Name
Quantity
1.9 g
Type
reactant
Smiles
CC(C(=O)OCC)(C(=O)OCC)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the residue was stirred with water (30 mL) at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
The solids were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NC(C(C1=O)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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